molecular formula C13H16F2N2O B14083855 {[1-(2,6-Difluorobenzoyl)piperidin-4-yl]methyl}amine

{[1-(2,6-Difluorobenzoyl)piperidin-4-yl]methyl}amine

Cat. No.: B14083855
M. Wt: 254.28 g/mol
InChI Key: BBXCBFFSSAHXHX-UHFFFAOYSA-N
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Description

{[1-(2,6-Difluorobenzoyl)piperidin-4-yl]methyl}amine is a synthetic organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a piperidine ring substituted with a difluorobenzoyl group and a methylamine moiety, which contribute to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {[1-(2,6-Difluorobenzoyl)piperidin-4-yl]methyl}amine typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the Difluorobenzoyl Group: The difluorobenzoyl group is introduced via an acylation reaction using 2,6-difluorobenzoyl chloride and a suitable base.

    Attachment of the Methylamine Moiety:

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalysts, controlled temperature and pressure conditions, and efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

{[1-(2,6-Difluorobenzoyl)piperidin-4-yl]methyl}amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the functional groups within the compound.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups.

Scientific Research Applications

{[1-(2,6-Difluorobenzoyl)piperidin-4-yl]methyl}amine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of {[1-(2,6-Difluorobenzoyl)piperidin-4-yl]methyl}amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

{[1-(2,6-Difluorobenzoyl)piperidin-4-yl]methyl}amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its difluorobenzoyl group and piperidine ring contribute to its stability and reactivity, making it a valuable compound for various research applications.

Properties

Molecular Formula

C13H16F2N2O

Molecular Weight

254.28 g/mol

IUPAC Name

[4-(aminomethyl)piperidin-1-yl]-(2,6-difluorophenyl)methanone

InChI

InChI=1S/C13H16F2N2O/c14-10-2-1-3-11(15)12(10)13(18)17-6-4-9(8-16)5-7-17/h1-3,9H,4-8,16H2

InChI Key

BBXCBFFSSAHXHX-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1CN)C(=O)C2=C(C=CC=C2F)F

Origin of Product

United States

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